(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
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Overview
Description
“(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is an organic compound that belongs to the class of boronic acids . It is also known as 2-pyridylboronic acid pinacol ester. The compound has a molecular weight of 181 .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters can be achieved through several methods. One approach involves a palladium-catalyzed cross-coupling reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method is the iridium or rhodium-catalyzed borylation of arenes via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular formula of “(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is C8H12BNO3 . Its average mass is 180.997 Da and its monoisotopic mass is 181.091019 Da .Chemical Reactions Analysis
Pyridinylboronic acids and esters are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can also be used as key starting materials for the formation of pyridyl boronic ester .Scientific Research Applications
Synthesis of DYRK1A Inhibitors
This compound is utilized in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as inhibitors of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which are important for therapeutic interventions in diseases like Down syndrome and Alzheimer’s .
Copper-Catalyzed Csp3-H Oxidation
It plays a role in the copper-catalyzed oxygen-free synthesis of pyridin-2-yl-methanones via direct oxidation of Csp3-H with water under mild conditions. This method is significant for the synthesis of aromatic ketones .
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The compound is a reagent used for palladium-catalyzed Suzuki-Miyaura coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis .
Anti-Fibrotic Activity Research
In the field of medicinal chemistry, derivatives of this compound have been investigated for their anti-fibrotic activities, showing promise as therapeutic agents .
Mechanism of Action
Target of Action
The primary target of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid) transfers its organic group to the palladium catalyst . This is followed by the oxidative addition of the organic halide to the palladium, forming a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, is a key step in various biochemical synthesis pathways . It allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .
Pharmacokinetics
Like other boronic acids, it is likely to have good stability and reactivity, making it suitable for use in suzuki–miyaura cross-coupling reactions .
Result of Action
The result of the action of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .
Action Environment
The action of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base, and it is typically performed in an organic solvent . The reaction conditions are generally mild and tolerant of a wide range of functional groups . The stability and efficacy of the reaction can be influenced by factors such as the choice of solvent, the temperature, and the presence of other substances in the reaction mixture .
Future Directions
The future directions of research involving “(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” and similar compounds likely involve their continued use in organic synthesis, particularly in cross-coupling reactions. Their high atom efficiency and the ability to conduct reactions under mild conditions make them promising reagents for the synthesis of complex organic molecules .
properties
IUPAC Name |
[4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXVCYFWLXDKSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C(C)(C)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694448 |
Source
|
Record name | [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310385-00-2 |
Source
|
Record name | Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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